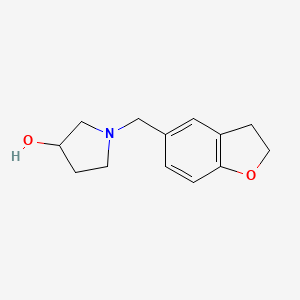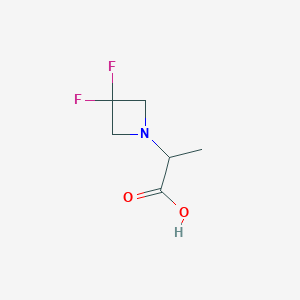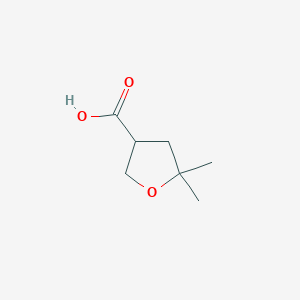
1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzofurans has been achieved through several methods. One method involves a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes . Another method involves a highly enantioselective and straightforward intramolecular asymmetric addition of aryl halides to unactivated ketones .
Molecular Structure Analysis
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Chemical Reactions Analysis
5-DBFPV (also known as 5-dihydrobenzofuranpyrovalerone and 3-desoxy-MDPV) is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydrobenzofuran .
Applications De Recherche Scientifique
-
Second-Harmonic Generation and Electro-Optic Applications
- Application : This compound could potentially be used in the development of polymeric materials for second-harmonic generation and electro-optic applications. The importance of reducing chromophore absorption for second-harmonic generation and identifying polymer systems with temperature stable nonlinear properties for electro-optic materials is emphasized .
-
Plasma Irradiation for Tendon Repair
- Application : Non-thermal atmospheric-pressure plasma, such as a helium plasma jet, has been used as a treatment method to shorten recovery times for tendon repair .
- Methods : The team ruptured then sutured the Achilles tendon of lab rats. For one group of rats, the sutured area was irradiated with a helium plasma jet .
- Results : The plasma-irradiated group exhibited faster tendon regeneration and increased strength at two, four, and six weeks after surgery compared to the untreated group .
-
Applications of Silica-Based Nanoparticles
- Application : Silica-based nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics. These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
- Methods : The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted .
- Results : These applications include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
-
Advanced Functional Nanomaterials for Energy and Environment Applications
- Application : Hybrid nanomaterials, which contain two or more different components, typically inorganic and organic components, have stirred the interest of both academy and industry towards energy, environment, and health applications .
- Methods : The development of electrode materials with large specific surface area, high conductivity, high specific capacitance, and low resistance can increase enhancing its performance .
- Results : Nanomaterials have attracted tremendous attention due to their unique morphological and structural properties that qualify them to be used in many areas, for example as effective adsorbents or heterogeneous photocatalysts in environmental protection .
-
Unlocking the Potential of Poly(butylene succinate)
- Application : Poly(butylene succinate) (PBS) exhibits many advantages, such as renewability, biodegradability, and impressive thermal and mechanical properties, but is limited by the low melt viscosity and strength resulted from the linear structure. To address this, vitrimeric network was introduced to synthesize PBS vitrimers (PBSVs) based on dynamic imine bonds through melt polymerization .
- Methods : PBSVs with different crosslinking degrees were synthesized through changing the content of the crosslinking monomer .
- Results : The results demonstrated that the melt viscosity, melt strength, and heat resistance were enhanced substantially without obvious depression in crystallizability, thermal stability, and mechanical properties through increasing crosslinking degree .
-
Cultural Relativity and Acceptance of Embryonic Stem Cell Research
- Application : There is a debate about the ethical implications of using human embryos in stem cell research, which can be influenced by cultural, moral, and social values. This paper argues for an adaptable framework to accommodate diverse cultural and religious perspectives .
- Methods : By using an adaptive ethics model, research protections can reflect various populations and foster growth in stem cell research possibilities .
- Results : Stem cell policy should accommodate varying ethical viewpoints and promote an effective global dialogue .
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-3-5-14(9-12)8-10-1-2-13-11(7-10)4-6-16-13/h1-2,7,12,15H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCYQQDWLVMFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482125.png)
![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482126.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482128.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482129.png)
![7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482130.png)
![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482131.png)
![(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482132.png)
![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482133.png)
![7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482135.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetic acid](/img/structure/B1482140.png)

![7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482144.png)
![1-(prop-2-yn-1-yl)-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482146.png)